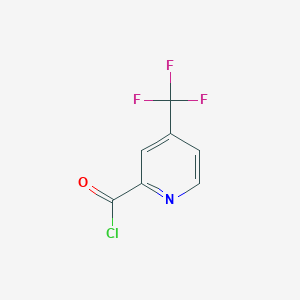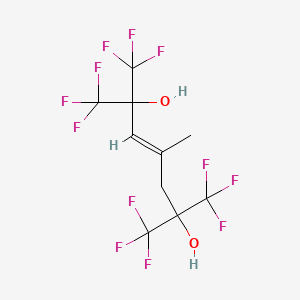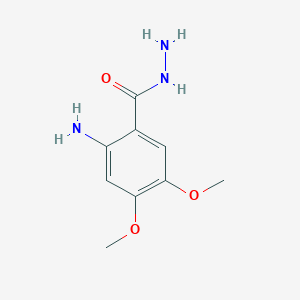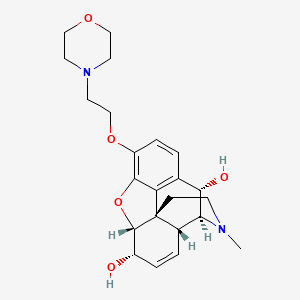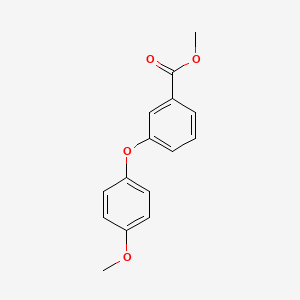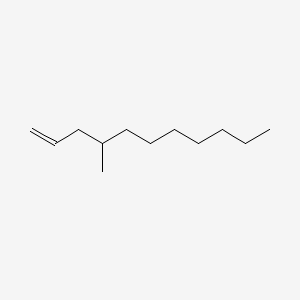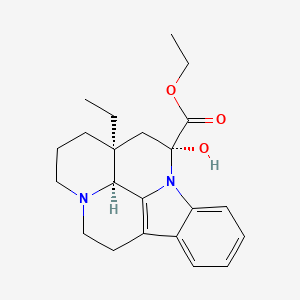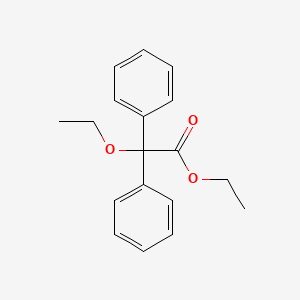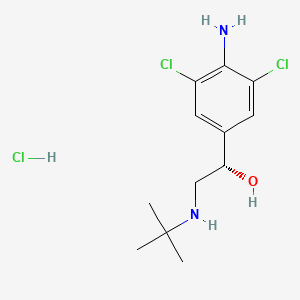
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, a hydroxyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine, 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Coupling Reaction: The key step involves the coupling of 4-chlorobenzylamine with 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the bromine or chlorobenzyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride (NaBH4) for reduction, and potassium permanganate (KMnO4) for oxidation, are commonly used. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties.
Scientific Research Applications
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate specific targets, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 6-Bromo-N-(4-chlorobenzyl)imidazo[1,2-a]pyrazin-8-amine and 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide share some structural similarities.
Uniqueness: The presence of the naphthyridine core, along with the specific functional groups, imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C17H13BrClN3O2 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
6-bromo-N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H13BrClN3O2/c1-9-14(18)6-12-15(23)13(8-20-16(12)22-9)17(24)21-7-10-2-4-11(19)5-3-10/h2-6,8H,7H2,1H3,(H,21,24)(H,20,22,23) |
InChI Key |
MNAIUHJFQOTZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)NCC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



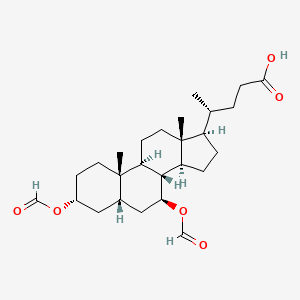
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
